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molecular formula C7H12N2O B8570466 1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

Cat. No. B8570466
M. Wt: 140.18 g/mol
InChI Key: ZBDBUPWKTXLEJD-UHFFFAOYSA-N
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Patent
US09379413B2

Procedure details

In an autoclave of 100 mL, 2-methylimidazole (19.2 g, 200 mmol) was made reacted with chloroethyl methyl ether (22.7 g, 240 mmol) at 140 deg C. for 72 hours. Brown liquid that was obtained was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio thereof is 1:5), and then made reacted with triethylamine (20.2 g, 200 mmol) in the autoclave of 100 mL at 130 deg C. for 24 hours. Solid salts that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 20 cm. The obtained product was a transparent liquid which has a boiling point of 160-163 deg C. when a pressure is 10 Pa. 1H-NMR measurement of obtained amine was performed, and it was confirmed that chemical shifts, δ (ppm), are 6.95 (d, 1H), 6.72 (d, 1H), 4.07-4.04 (t, 2H), 3.62-3.60 (t, 2H), 3.27(s, 3H), and 2.29 (s, 3H), and 1-(2-methoxyethyl)-2-methyl imidazole was synthesized.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH3:7][O:8][CH2:9][CH2:10]Cl.C(N(CC)CC)C>>[CH3:7][O:8][CH2:9][CH2:10][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
22.7 g
Type
reactant
Smiles
COCCCl
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Brown liquid that was obtained
WASH
Type
WASH
Details
was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio
WAIT
Type
WAIT
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solid salts that was formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration, and residue (filtrate)
DISTILLATION
Type
DISTILLATION
Details
was subjected to reduced-pressure distillation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COCCN1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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